molecular formula C15H12N2O2 B14084177 (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one

(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one

Cat. No.: B14084177
M. Wt: 252.27 g/mol
InChI Key: ATKBNIXAZMWUQG-MDWZMJQESA-N
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Description

(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one: is a synthetic organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a methoxy group at the 5th position of the indole ring and a pyridin-2-ylmethylidene group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-methoxyindole-2-carboxaldehyde with 2-pyridylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridin-2-ylmethylidene group, converting it into a pyridin-2-ylmethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridin-2-ylmethyl derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is not well-documented. its structure suggests potential interactions with various biological targets, such as enzymes and receptors. The indole ring is known to interact with serotonin receptors, while the pyridine moiety may bind to nicotinic acetylcholine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-methylindole
  • 3-(pyridin-2-ylmethylidene)-1H-indol-2-one
  • 5-methoxy-3-(pyridin-3-ylmethylidene)-1H-indol-2-one

Uniqueness

What sets (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one apart from similar compounds is the specific positioning of the methoxy and pyridin-2-ylmethylidene groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-5-6-14-12(9-11)13(15(18)17-14)8-10-4-2-3-7-16-10/h2-9H,1H3,(H,17,18)/b13-8+

InChI Key

ATKBNIXAZMWUQG-MDWZMJQESA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=CC=N3

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=CC=N3

Origin of Product

United States

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